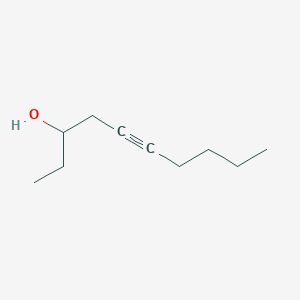

Dec-5-YN-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

62873-34-1 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

dec-5-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-6,9H2,1-2H3 |

InChI Key |

MIQSNVQFOYNLBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCC(CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dec 5 Yn 3 Ol and Its Derivatives

Stereo- and Regioselective Synthesis of Alkynols

Stereo- and regioselective synthesis are cornerstone principles in modern organic chemistry, allowing for the creation of complex molecules with specific three-dimensional arrangements. In the context of alkynols like Dec-5-YN-3-OL, these selective methods are indispensable for controlling the position and orientation of functional groups.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has revolutionized the production of chiral molecules by using small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. dicp.ac.cnacs.org This approach is highly efficient and is central to the synthesis of optically active propargylic alcohols. acs.org

The design and synthesis of novel chiral ligands are at the forefront of advancements in asymmetric catalysis. dicp.ac.cnscispace.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. scispace.com For the synthesis of chiral alkynols, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have been instrumental. scispace.comrsc.org The axial chirality of these biaryl ligands effectively controls the enantioselectivity of the alkyne addition to an aldehyde. rsc.org The development of tunable ligands, where steric and electronic properties can be systematically varied, allows for the optimization of reactivity and selectivity for specific substrates. dicp.ac.cnchemrxiv.org For instance, spiro-based ligands have been developed to create a rigid and well-defined chiral pocket around the metal catalyst. chinesechemsoc.org

A variety of metals, including copper, zinc, iridium, and silver, are utilized in the enantioselective synthesis of alkynols. dicp.ac.cnnih.govnsf.gov Metal-catalyzed enantioselective alkyne additions to carbonyl compounds are a direct and atom-economical method for producing chiral propargylic alcohols. acs.org These reactions often obviate the need for pre-formed, stoichiometric organometallic reagents. dicp.ac.cn

For example, copper(I) catalysts, when paired with chiral ligands like pybox or axially chiral P,N-ligands, have been shown to effectively catalyze the enantioselective addition of terminal alkynes to aldehydes. acs.org Similarly, zinc-based catalysts, often used in conjunction with chiral amino alcohols like N-methylephedrine, provide a practical route to a wide range of propargylic alcohols with high enantiomeric excess. organic-chemistry.org Iridium complexes modified with chiral phosphine (B1218219) ligands have also been employed in the reductive coupling of alkynes with carbonyls to form allylic alcohols. nih.gov Silver catalysts are a less expensive alternative to other late transition metals and have demonstrated effectiveness in the enantioselective functionalization of alkynes. nsf.gov

| Metal Catalyst | Chiral Ligand/Additive | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper (Cu) | Axially chiral P,N-ligands, Pybox | Enantioselective alkyne addition | Addresses challenges of other metal systems, broad substrate scope. | acs.org |

| Zinc (Zn) | N-methylephedrine, BINOL | Enantioselective alkyne addition | Practical, tolerates air and moisture, uses commercially available components. | organic-chemistry.org |

| Iridium (Ir) | Chiral chelating bis(phosphine) ligands | Enantioselective reductive coupling | Forms allylic alcohols via an aza-iridacyclopentene intermediate. | nih.gov |

| Silver (Ag) | Chiral (S,S)-L22 ligand | Enantioselective alkyne addition | Less expensive metal, high yield and ee achieved with phase-transfer catalyst. | nsf.gov |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. rsc.org In the context of alkynol synthesis, chiral organocatalysts can activate the reactants and control the stereochemistry of the addition. For instance, bicyclic guanidines like TBD and MTBD have been shown to be effective catalysts for the conversion of propargylic alcohols into other functional molecules under mild conditions. researchgate.net While direct organocatalytic asymmetric addition of alkynes to aldehydes to form compounds like this compound is a developing area, the principles of organocatalysis offer a promising avenue for future synthetic strategies.

Metal-Catalyzed Enantioselective Transformations

Indium-Mediated Propargylation and Related Additions

Indium-mediated reactions have gained significant attention in organic synthesis due to the metal's unique reactivity, low toxicity, and stability in water. koreascience.krencyclopedia.pub Indium facilitates the Barbier-type reaction, where an organoindium intermediate is generated in situ and reacts with an electrophile, such as an aldehyde. capes.gov.br

The propargylation of aldehydes using indium is a highly effective method for synthesizing homopropargylic alcohols. encyclopedia.pub This reaction can be performed in various solvents, including environmentally benign options like water, which is a significant advantage over many other organometallic reactions that require anhydrous conditions. encyclopedia.pub The reaction of a propargyl halide with indium metal generates a propargylindium species, which can then add to an aldehyde to yield a mixture of the homopropargylic alcohol (the desired product for a this compound scaffold) and the isomeric allenic alcohol. acs.orgnih.gov The regioselectivity of this addition can often be controlled by the reaction conditions and the substitution pattern of the propargyl halide. encyclopedia.pub Furthermore, indium-mediated reactions have been extended to the synthesis of precursors for complex molecules like hydroxyphenanthrenes. researchgate.net

Grignard and Organometallic Reactions for Alkynol Scaffolds

Grignard reagents are among the most well-known and widely used organometallic compounds in organic synthesis. byjus.com The addition of a Grignard reagent to a carbonyl group is a classic and powerful method for forming carbon-carbon bonds and creating alcohols. organicchemistrytutor.com

To synthesize an alkynol like this compound, an alkynyl Grignard reagent can be prepared by deprotonating a terminal alkyne with a stronger Grignard reagent (e.g., ethylmagnesium bromide) or by direct reaction of an alkynyl halide with magnesium. This alkynylmagnesium halide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (in this case, propanal) to form the alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final propargylic alcohol. khanacademy.orglibretexts.org The synthesis must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. byjus.comlibretexts.org

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Key Reagent | Product Type | Reference |

|---|---|---|---|---|

| 1-Heptyne | Propanal | Ethylmagnesium bromide (to form alkynyl Grignard) | Secondary Alkynol (this compound) | khanacademy.org |

| Propargyl bromide | Heptanal | Magnesium | Secondary Alkynol (Dec-4-YN-3-OL) | byjus.com |

Beyond Grignard reagents, other organometallic compounds are also utilized. Organolithium reagents, for example, can be used in a similar fashion to Grignard reagents for the synthesis of alkynols. libretexts.org The choice of organometallic reagent can influence the reactivity and selectivity of the addition reaction.

Stereodivergent and Stereoconvergent Synthetic Pathways

The synthesis of specific stereoisomers of chiral molecules like this compound is a significant challenge in organic chemistry. Stereodivergent and stereoconvergent strategies offer powerful solutions to access the full spectrum of a molecule's stereoisomers from a common starting point.

Stereodivergent synthesis aims to generate any desired stereoisomer of a product from the same set of starting materials by simply modifying the reaction conditions or the catalyst system. nih.gov This approach overcomes the inherent diastereoselective bias of a particular reaction. nih.gov For instance, in the synthesis of molecules with multiple stereocenters, dual-catalysis systems have proven effective. nih.govchinesechemsoc.org This involves using two distinct chiral catalysts that independently activate each reactant, allowing for control over the absolute and relative configuration of the final product. nih.govchinesechemsoc.org By choosing the appropriate enantiomer of each catalyst, it is possible to predictably form any of the possible diastereomers. nih.gov For example, a cooperative system using a chiral N-heterocyclic carbene (NHC) and a chiral copper complex enabled the synthesis of all four possible stereoisomers of oxindole (B195798) derivatives from the same starting enal and propargylic acetate. nih.gov This principle can be applied to the synthesis of this compound, where a chiral catalyst system could control the formation of the stereocenter at the C-3 position.

Stereoconvergent synthesis , in contrast, transforms a racemic mixture of a starting material into a single, enantiomerically enriched product. acs.org This is particularly valuable when starting with racemic propargylic alcohols or their derivatives. A notable example is the catalytic asymmetric Negishi cross-coupling of racemic secondary propargylic halides with arylzinc reagents, which proceeds in a stereoconvergent manner using a nickel-pybox catalyst system. acs.org Similarly, a doubly stereoconvergent reaction, where both the electrophile and nucleophile are racemic, has been developed using a Cu/Mg dual catalytic system to create vicinal tertiary and all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.gov Such a strategy could theoretically convert a racemic mixture containing both (R)- and (S)-Dec-5-yn-3-ol into a single desired enantiomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of alkynols like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unsw.edu.ausolubilityofthings.commsu.edu

Performing reactions without a solvent, or under "neat" conditions, is a core tenet of green chemistry as it eliminates a major source of industrial waste. rsc.org Several solvent-free methods are applicable to the synthesis of alkynols and their derivatives.

One effective technique is the use of a planetary ball mill, which employs mechanical energy to drive reactions. This method has been used for the addition of amines to alkynoates, achieving quantitative conversion in minutes without any catalyst or base. organic-chemistry.org Another approach involves mixing solid or liquid reactants at room temperature or with gentle heating. chemistrydocs.com For example, the synthesis of tertiary alkynols has been achieved by mixing a ketone, a terminal alkyne, and potassium t-butoxide, with the reaction proceeding to completion within 20 minutes at room temperature. chemistrydocs.com Furthermore, some reactions can be conducted under neat conditions using a catalyst, such as the gold-catalyzed coupling of ketones, amines, and alkynes to form propargylamines at 60 °C. rsc.org In some cases, a small amount of water can be used to promote a solvent-free reaction, as demonstrated in the hydroamination of terminal alkynes. organic-chemistry.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the low solubility of many organic compounds can be a challenge, methods have been developed to utilize water in the synthesis of alkynols and related compounds. Palladium-catalyzed reactions, for instance, can be performed in water-diluted, benign solvents like 2-propanol or acetone, which minimizes the use of organic solvents and energy input. scielo.org.mx

In some cases, water itself can act as a promoter for the reaction. A green, water-promoted, and solvent-free hydroamination of electron-deficient terminal alkynes has been developed, highlighting water's role in reactant dispersion and proton transfer. organic-chemistry.org The development of catalytic systems that are effective in aqueous media is an active area of research for the synthesis of propargylic alcohols and their derivatives. researchgate.net

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgnumberanalytics.com Reactions with high atom economy generate minimal waste. acs.org

The synthesis of this compound via the direct addition of a terminal alkyne to an aldehyde is an example of a highly atom-economical reaction. In this type of addition reaction, all atoms from both reactants are incorporated into the final product, leading to a theoretical atom economy of 100%. acs.orgacs.org This contrasts sharply with substitution or elimination reactions, which inherently produce byproducts and thus have lower atom economy. acs.org The development of catalytic processes, such as migratory cycloisomerization of alkynols, can also achieve 100% atom economy by rearranging the existing atoms into a new structure without loss. acs.org Maximizing atom economy is a key goal in designing sustainable synthetic routes for alkynols. numberanalytics.com

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Example Application |

| Addition | A + B → C | 100% | Alkyne + Aldehyde → Alkynol acs.org |

| Rearrangement | A → B | 100% | Migratory Cycloisomerization acs.org |

| Substitution | A-B + C → A-C + B | <100% | Wittig Reaction acs.org |

| Elimination | A → B + C | <100% | Dehydration of an alcohol |

Catalysis is a cornerstone of green chemistry, as catalytic reactions reduce waste by replacing stoichiometric reagents, which are consumed in the reaction and generate byproducts. unsw.edu.aumsu.edu Solid catalysts offer further advantages as they can be easily separated from the reaction mixture and reused over multiple cycles, significantly reducing chemical waste and cost. mdpi.comrsc.org

For alkynol production and transformation, various catalytic systems are employed to enhance efficiency and minimize waste. Heterogeneous acid catalysts, such as sulfonated carbons derived from waste biomass, have been used for esterification reactions. rsc.orgbiofueljournal.com These catalysts can be recovered and reused for up to ten consecutive cycles with minimal loss of efficiency. biofueljournal.com In the co-pyrolysis of biomass and plastic, tandem acid-base catalysts like ZSM-5 and calcium aluminate have been shown to effectively produce valuable chemicals, demonstrating how catalysis can upgrade waste streams. researchgate.net The rational design of catalysts from low-cost, earth-abundant materials is a key strategy for improving the sustainability of chemical processes. rsc.org

Atom Economy and Efficiency in Alkynol Production

Total Synthesis Strategies Utilizing this compound Analogues as Building Blocks

Alkynols and their derivatives, such as analogues of this compound, are valuable and versatile building blocks in the total synthesis of complex molecules, particularly natural products. nih.govnih.gov The alkyne and alcohol functionalities provide strategic handles for a wide range of chemical transformations, including carbon-carbon bond formation, cyclizations, and functional group interconversions.

The modularity offered by these building blocks allows for a convergent approach to synthesis, where complex fragments of a target molecule are prepared independently and then joined together. caltech.edu This strategy is often more efficient than a linear synthesis. For example, the total synthesis of dictyodendrins F, H, and I utilized aryl ynol ethers as key building blocks to construct the highly substituted carbazole (B46965) core. acs.org Similarly, the total synthesis of various ascididemin-type alkaloids was achieved using alkyne building blocks that were readily prepared via Sonogashira coupling reactions. nih.gov

The chiral pool, which includes naturally occurring chiral molecules, often serves as the starting point for creating these building blocks. nih.gov For instance, the synthesis of pheromones has been accomplished by joining different enantiopure building blocks derived from the chiral pool, some of which are alkynol derivatives. The strategic use of these building blocks enables the efficient and stereocontrolled construction of architecturally complex natural products. nih.gov

Table 2: Examples of Total Syntheses Using Alkynol Analogues

| Alkynol Building Block | Target Molecule(s) | Key Transformation Strategy | Reference |

| Aryl Ynol Ethers | Dictyodendrins F, H, and I | Hetero-[2+2]-cycloaddition and electrocyclization cascade | acs.org |

| Substituted Alkynes | Ascididemin-type alkaloids | Brønsted acid-promoted tandem annulation | nih.gov |

| Pulegone-derived alkynyl ketone | Jiadifenolide | Diastereoselective alkylation and aldol (B89426) reaction | nih.gov |

| 16-methyleicos-(4E)-en-1-yn-3-ol | Marine sponge natural product | Asymmetric synthesis to establish absolute configuration | researchgate.net |

| 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives | Hydroxyphenanthrenes | Gold(III) catalyzed intramolecular Diels-Alder reaction | researchgate.net |

Precursor Role in Complex Molecule Construction

The chemical structure of this compound, featuring a secondary alcohol adjacent to an internal alkyne, positions it as a valuable precursor for the synthesis of more elaborate molecules. The hydroxyl group can be used to direct reactions, act as a handle for further functionalization, or be transformed into other functional groups, while the alkyne moiety is amenable to a wide array of transformations, including hydrogenations, cycloadditions, and coupling reactions.

Research has demonstrated the utility of structurally related alkynols in the assembly of complex scaffolds. For instance, derivatives of pent-1-en-4-yn-3-ol are employed in the synthesis of functionalized thiazoles through calcium-catalyzed reactions with thioamides. nih.gov In these processes, the propargylic alcohol moiety is crucial for the cyclization cascade. Similarly, 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives serve as precursors for hydroxyphenanthrenes via gold(III)-catalyzed intramolecular Diels-Alder reactions. researchgate.net These examples with related structures highlight the potential of the alkynol motif in this compound to act as a linchpin in the construction of polycyclic and heterocyclic systems.

While specific, large-scale applications of this compound as a precursor are not extensively documented in readily available literature, its isomeric counterpart, 5-decyn-1-ol, is noted for its use in creating multi-substituted cyclopropanes. This underscores the general applicability of decynol isomers as intermediates in fine chemical manufacturing. The strategic placement of the hydroxyl group at the C-3 position in this compound offers different synthetic possibilities compared to the C-1 isomer, particularly for asymmetric synthesis and reactions where the stereocenter can influence the outcome of subsequent transformations.

Convergent and Divergent Synthetic Routes

Convergent Routes:

In a convergent approach, a fragment derived from this compound could be prepared and subsequently coupled with other complex intermediates. For example, the synthesis of vitamin D analogs often employs a convergent strategy where an A-ring fragment is coupled with a C,D-ring bicycle. gxu.edu.cn While not specifically using this compound, this illustrates how a molecule of similar complexity can be a key building block. A hypothetical convergent synthesis could involve the preparation of a this compound derivative, which is then joined with another advanced intermediate via a carbon-carbon bond-forming reaction, such as a Sonogashira coupling, to rapidly assemble a larger molecular framework.

The table below outlines a hypothetical convergent synthesis of a complex molecule where a this compound derived fragment is a key component.

| Step | Reactant A | Reactant B | Reaction Type | Product |

| 1 | This compound | Protecting Group Reagent | Protection | Protected this compound |

| 2 | Protected this compound | Organometallic Reagent | Metalation | Alkynylmetal Intermediate |

| 3 | Alkynylmetal Intermediate | Complex Electrophile (Fragment B) | Cross-Coupling | Coupled Product |

| 4 | Coupled Product | Deprotection Reagent | Deprotection | Final Complex Molecule |

Divergent Routes:

A divergent synthesis starting from this compound would leverage its dual functionality to create a variety of distinct products. The common core of this compound could be modified in a stepwise fashion to introduce diversity. For instance, the alkyne could undergo a range of addition reactions (e.g., hydrogenation to either the (Z)- or (E)-alkene, hydrohalogenation, or hydration), while the alcohol could be oxidized to a ketone, converted to a leaving group for substitution reactions, or used to direct further transformations. Each of these initial modifications would create a new intermediate that could then be subjected to further, varied reaction conditions, leading to a family of related but structurally distinct molecules. This approach is highly valuable in medicinal chemistry for the generation of compound libraries for biological screening. nih.gov

The following table illustrates a potential divergent synthetic scheme starting from this compound.

| Starting Material | Reaction Pathway | Key Transformation | Product Class |

| This compound | Pathway A | Oxidation of Alcohol | Dec-5-yn-3-one |

| This compound | Pathway B | Stereoselective reduction of alkyne | (Z)-Dec-5-en-3-ol |

| This compound | Pathway C | Stereoselective reduction of alkyne | (E)-Dec-5-en-3-ol |

| This compound | Pathway D | Cyclization/Annulation | Polycyclic or Heterocyclic Derivatives |

Chemical Reactivity, Transformation, and Mechanistic Elucidation of Dec 5 Yn 3 Ol

Alkyne Functional Group Reactivity

The internal carbon-carbon triple bond in Dec-5-yn-3-ol is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic and metal-catalyzed reactions.

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

Cycloaddition reactions provide a powerful method for constructing cyclic molecules in a highly stereospecific and atom-economical manner. The alkyne in this compound can participate as a component in several types of cycloadditions.

Diels-Alder Reaction: In the Diels-Alder reaction, an alkyne can function as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. While electron-withdrawing groups on the alkyne typically enhance its reactivity, unactivated internal alkynes can still undergo cycloaddition, often requiring thermal conditions. For instance, research on similar alkynol structures demonstrates their participation in intramolecular Diels-Alder reactions to construct complex polycyclic systems. researchgate.netresearchgate.net In an intermolecular context, the reaction of this compound with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene, with the hydroxyl group of the original alkyne remaining intact.

Azide-Alkyne Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole is a cornerstone of click chemistry. wikipedia.org While the highly popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient with terminal alkynes, the reaction with internal alkynes like this compound is known to be challenging. organic-chemistry.orgrsc.org However, alternative catalytic systems, particularly those based on ruthenium, have been developed to facilitate the cycloaddition with internal alkynes. wikipedia.org The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields fully substituted 1,5-triazoles, in contrast to the 1,4-regioisomer preference of CuAAC with terminal alkynes. wikipedia.orgorganic-chemistry.org Other [3+2] cycloadditions, for example with sydnones or nitrile oxides, also provide routes to five-membered heterocyclic rings from internal alkynes. beilstein-journals.org

Table 1: Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Heat | Substituted Cyclohexadiene | researchgate.net |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide (R-N₃) | Ruthenium complex (e.g., Cp*RuCl) | 1,5-Disubstituted 1,2,3-Triazole | wikipedia.orgorganic-chemistry.org |

| Sydnone-Alkyne Cycloaddition | Sydnone | Heat or Metal Catalyst | Pyrazole Derivative | beilstein-journals.org |

Hydration, Halogenation, and Hydroboration Pathways

The alkyne moiety readily undergoes addition reactions, allowing for its conversion into various other functional groups.

Hydration: Acid-catalyzed hydration of an alkyne proceeds via the formation of an intermediate enol, which rapidly tautomerizes to the more stable keto form. For a symmetrically substituted internal alkyne, a single ketone product is formed. However, for an unsymmetrical internal alkyne like this compound, hydration will produce a mixture of two constitutional isomers: dec-5-en-3-one and dec-5-en-4-one, as protonation of the intermediate can occur on either side of the triple bond. chemistrytalk.orgacs.org

Halogenation: this compound can react with halogens such as chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen typically results in an anti-addition across the triple bond, yielding a (E)-dihaloalkene. chemistrytalk.orglibretexts.org If an excess of the halogen is used, a second addition can occur, leading to the formation of a tetrahaloalkane. libretexts.org

Hydroboration-Oxidation: The hydroboration of an internal alkyne with a borane (B79455) reagent (e.g., BH₃ or a dialkylborane like 9-BBN), followed by oxidative workup (typically with hydrogen peroxide and base), is a powerful method for synthesizing ketones. masterorganicchemistry.com The reaction involves the syn-addition of the H-B bond across the triple bond. Subsequent oxidation replaces the boron atom with an oxygen atom, yielding an enol that tautomerizes to a ketone. masterorganicchemistry.com As with hydration, the hydroboration-oxidation of this compound would lead to a mixture of two ketone products.

Table 2: Addition Reactions at the Alkyne

| Reaction | Reagents | Intermediate | Final Product(s) | Reference |

|---|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of Ketones (Decan-5-one and Decan-6-one) | chemistrytalk.org |

| Halogenation (1 equiv.) | X₂ (e.g., Br₂) | Halonium ion | (E)-5,6-Dihalodec-5-en-3-ol | chemistrytalk.orglibretexts.org |

| Halogenation (2 equiv.) | Excess X₂ (e.g., Br₂) | Dihaloalkene | 5,5,6,6-Tetrahalodecan-3-ol | libretexts.org |

| Hydroboration-Oxidation | 1. BH₃ or R₂BH 2. H₂O₂, NaOH | Organoborane | Mixture of Ketones (Decan-5-one and Decan-6-one) | masterorganicchemistry.comwikipedia.org |

Olefin Metathesis Involving Alkyne Moieties

While olefin metathesis traditionally involves the reaction between two double bonds, related reactions involving alkynes, such as enyne metathesis, are also well-established. More directly relevant to this compound, propargylic alcohols have been investigated for their role in the synthesis and reactivation of ruthenium-based olefin metathesis catalysts. acs.orgnih.govnih.gov For example, decomposed first-generation Hoveyda-Grubbs catalysts have been successfully reactivated by treatment with a propargyl alcohol derivative. nih.govnih.gov This process generates a new, active ruthenium indenylidene-ether complex, suggesting that this compound could potentially serve as a precursor or reactivating agent for such important industrial catalysts.

Alcohol Functional Group Reactivity

The secondary hydroxyl group in this compound exhibits typical reactivity for a secondary alcohol, undergoing oxidation, reduction of the adjacent alkyne, and formation of esters and ethers.

Oxidation and Reduction Chemistry

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. savemyexams.comlibretexts.org Common oxidizing agents for this transformation include chromic acid (generated from sodium or potassium dichromate and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgmasterorganicchemistry.com The oxidation converts the C-OH group into a carbonyl group (C=O), yielding dec-5-yn-3-one. The alkyne functionality is generally stable to these oxidation conditions. d-nb.info Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are resistant to oxidation under these conditions. libretexts.orglibretexts.org

Reduction of the Adjacent Alkyne: The term reduction in the context of propargylic alcohols often refers to the transformation of the triple bond, which is influenced by the neighboring hydroxyl group. The reduction of the alkyne in this compound can lead to different stereochemical outcomes depending on the reagents used.

Treatment with lithium aluminum hydride (LiAlH₄) typically results in the trans-reduction of the alkyne, yielding the (E)-alkene, (E)-dec-5-en-3-ol. du.ac.inorganicchemistrydata.org

Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will selectively produce the cis-alkene, (Z)-dec-5-en-3-ol. nih.govacs.org

More vigorous hydrogenation conditions, such as using palladium on carbon (Pd/C) and a hydrogen atmosphere, will reduce the alkyne completely to an alkane, yielding decan-3-ol. nih.gov

Table 3: Oxidation and Reduction Reactions

| Transformation | Reagents | Functional Group Targeted | Product | Reference |

|---|---|---|---|---|

| Oxidation | PCC or K₂Cr₂O₇/H₂SO₄ | Secondary Alcohol | Dec-5-yn-3-one | libretexts.orgd-nb.info |

| Reduction (trans) | LiAlH₄ | Alkyne | (E)-Dec-5-en-3-ol | du.ac.inorganicchemistrydata.org |

| Reduction (cis) | H₂, Lindlar's Catalyst | Alkyne | (Z)-Dec-5-en-3-ol | acs.org |

| Full Reduction | H₂, Pd/C | Alkyne | Decan-3-ol | nih.gov |

Etherification and Esterification Reactions

Etherification: The hydroxyl group of this compound can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether.

Esterification: Esters can be formed from this compound through reaction with a carboxylic acid or its derivatives. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). wikipedia.org This is an equilibrium process where water is removed to drive the reaction to completion. wikipedia.org A more efficient method involves reacting the alcohol with a more reactive acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemistrysteps.comyoutube.com These reactions are generally high-yielding for secondary alcohols. chemistrysteps.com

Table 4: Ether and Ester Formation

| Reaction Type | Reagents | General Product Structure | Reference |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH 2. R-X (Alkyl Halide) | R-O-CH(CH₂CH₃)(CH₂C≡C(CH₂)₃CH₃) | N/A |

| Esterification (Fischer) | R-COOH, H⁺ catalyst, Heat | R-C(=O)O-CH(CH₂CH₃)(CH₂C≡C(CH₂)₃CH₃) | wikipedia.org |

| Esterification (from Acid Chloride) | R-C(=O)Cl, Pyridine | R-C(=O)O-CH(CH₂CH₃)(CH₂C≡C(CH₂)₃CH₃) | chemistrysteps.comyoutube.com |

Rearrangements Involving the Hydroxyl Group

The hydroxyl group at the C-3 position of this compound is a pivotal functional group that significantly influences its reactivity, particularly in rearrangement reactions. Its presence enables specific transformations that are otherwise inaccessible. One such transformation is the pinacol (B44631) rearrangement, which can occur under catalytic conditions. For instance, in related dien-yn-ol systems, gold and platinum catalysts promote cycloisomerizations where the hydroxyl group is central to the subsequent skeletal reorganization. acs.org The AuCl₃-catalyzed cyclization of similar 4,6-dien-1-yn-3-ols initiates a 6-exo-dig pathway to form an allyl cation, which then undergoes a pinacol-type rearrangement to yield cyclopentenyl aldehydes. acs.org This highlights the role of the hydroxyl group in facilitating 1,2-migrations to stabilize cationic intermediates, fundamentally altering the carbon skeleton.

Intramolecular and Rearrangement Reactions

Oxy-Cope Rearrangement and Analogues

This compound is an ideal substrate for a variant of the Cope rearrangement known as the oxy-Cope rearrangement. wikipedia.org This reaction is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of 1,5-dien-3-ols. masterorganicchemistry.com In the case of this compound, the molecule is a 1-en-5-yn-3-ol, and the reaction proceeds as an "acetylenic oxy-Cope rearrangement."

The fundamental driving force for the oxy-Cope rearrangement is the formation of a stable carbonyl compound from the initial enol product through keto-enol tautomerization. wikipedia.orgorganic-chemistry.org The reaction is typically concerted, proceeding through a cyclic transition state. masterorganicchemistry.com While the neutral thermal rearrangement often requires high temperatures (around 150°C or higher), a significant rate acceleration (by a factor of 10¹⁰ to 10¹⁷) can be achieved by converting the hydroxyl group to an alkoxide using a base like potassium hydride (KH). wikipedia.orgorganic-chemistry.orgtcichemicals.com This variation, known as the anionic oxy-Cope rearrangement, allows the reaction to proceed at much lower temperatures. tcichemicals.com

For acetylenic analogues like 1-hexen-5-yn-3-ol (B3379419), vapor phase thermolysis leads to products such as 4,5-hexadienal, demonstrating that the alkyne can effectively participate in this pericyclic reaction. ccl.net Theoretical studies on 1-hexen-5-yn-3-ol confirm that the presence of the hydroxyl group lowers the activation enthalpy for the Cope rearrangement. researchgate.net

Table 1: Anionic Oxy-Cope Rearrangement Conditions and Products

| Reactant System | Base | Temperature | Product Type | Reference |

| 1,5-Dien-3-ols | KH, NaH | Room Temp. | δ,ε-Unsaturated Ketones/Aldehydes | tcichemicals.com, organic-chemistry.org |

| 1-Hexen-5-yn-3-ol | N/A (Thermal) | 390 °C | Allenic Aldehyde | ccl.net |

Gold(III)-Catalyzed Cyclizations and Rearrangements

Gold catalysts, particularly Au(III) salts like AuCl₃, are exceptionally effective in catalyzing the cyclization and rearrangement of enynol systems such as this compound. acs.org Gold's high affinity for alkynes (π-acid character) allows for selective activation of the triple bond, triggering intramolecular nucleophilic attack from the alkene or the hydroxyl group. acs.orgmdpi.com

In the case of 1,5-enynes, gold catalysis can lead to skeletal rearrangements that form dienes or bicyclo[3.1.0]hexane derivatives through the formation of cyclopropyl (B3062369) gold carbene intermediates. acs.org For substrates containing a hydroxyl group, such as 1-(2-furyl)-hex-1-en-5-yn-3-ol, AuCl₃ catalyzes an intramolecular Diels-Alder reaction, showcasing a pathway to complex polycyclic aromatic compounds. researchgate.net Platinum catalysts like PtCl₂ can also effect similar cycloisomerizations in 5-en-1-yn-3-ol systems. acs.org

The reaction pathway is highly dependent on the substrate structure and reaction conditions. Depending on the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig), different carbocyclic or heterocyclic frameworks can be accessed. acs.org

Table 2: Gold-Catalyzed Transformations of Enynol Analogues

| Catalyst | Substrate Type | Transformation | Product Type | Reference |

| AuCl₃ | 6-substituted cis-4,6-dien-1-yn-3-ols | 6-exo-dig cyclization / Pinacol Rearrangement | Cyclopentenyl Aldehydes | acs.org |

| AuCl₃ | 1-(2-furyl)-hex-1-en-5-yn-3-ol | Intramolecular Diels-Alder | Hydroxyphenanthrenes | researchgate.net |

| Cationic Au(I) | General 1,5-Enynes | Skeletal Rearrangement | Dienes | acs.org |

Pericyclic and Cascade Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not typically influenced by catalysts or solvents. slideshare.netebsco.com The oxy-Cope rearrangement (Section 3.3.1) is a prime example of a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, a major class of pericyclic reactions. masterorganicchemistry.comlibretexts.org

The transformations catalyzed by transition metals can also initiate cascade reactions, where a single catalytic event triggers a series of subsequent bond-forming or rearrangement steps. Gold-catalyzed cyclization of this compound is a powerful entry into such cascades. For instance, the initial gold-catalyzed cyclization can form a reactive intermediate that does not simply get protonated but instead undergoes further intramolecular reactions. acs.org The formation of pentacyclic derivatives from dienynes via cyclopropyl gold carbenes is a striking example of the complexity that can be achieved in a single, controlled cascade process. acs.org These reactions efficiently build molecular complexity from relatively simple linear precursors.

Transition Metal-Catalyzed Transformations

Catalytic C-C and C-X Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. numberanalytics.comresearchgate.net The scaffold of this compound offers multiple sites for such functionalization.

C-C Bond Formation: The terminal alkyne and the double bond in this compound are versatile handles for C-C bond formation.

Cross-Coupling Reactions: The terminal alkyne can participate in classic palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to link with aryl or vinyl halides. The general mechanism for cross-coupling involves oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Carbometalation: Transition metals like iron can catalyze the addition of organometallic reagents (e.g., Grignard reagents) across the alkyne, creating new, highly substituted olefinic structures. chinesechemsoc.org

C-H Activation: The hydroxyl group can act as an internal directing group, enabling transition metal-catalyzed activation of otherwise inert C-H bonds at positions ortho to the group, followed by coupling with alkenes or other partners. acs.org

C-X Bond Formation (X = O, N, Halogen):

Addition to Alkynes: The addition of oxygen or nitrogen nucleophiles to the alkyne can be catalyzed by various metals. Gold, silver, and copper are particularly effective at activating the alkyne toward nucleophilic attack, which can lead to the formation of heterocycles like oxazolidinones if a suitable nitrogen source is present. mdpi.comresearchgate.net

Cycloisomerization: Coinage metals like gold, silver, and copper can catalyze the cycloisomerization of related allenols (which can be derived from propargylic alcohols) to form dihydrofurans, a C-O bond-forming reaction. mdpi.com

Table 3: Potential Transition Metal-Catalyzed Reactions for this compound

| Reaction Type | Metal Catalyst (Example) | Functional Group Targeted | Potential Product | Bond Formed | Reference |

| Sonogashira Coupling | Pd, Cu | Terminal Alkyne | Aryl/Vinyl-substituted Alkynol | C-C | numberanalytics.com |

| Carbometalation | Fe | Alkyne | Substituted Alkene | C-C | chinesechemsoc.org |

| C-H Alkylation | Ru | C-H bond adjacent to -OH | Alkylated Alkynol | C-C | acs.org |

| Cycloisomerization | Au(III), Ag(I) | Alkyne, Hydroxyl Group | Dihydrofuran derivative | C-O | mdpi.com |

| Hydroarylation | Au(I), Pt(II) | Alkyne, Arene | Aryl-substituted Alkene | C-C | acs.org |

Mechanistic Studies of Metal-Alkynol Interactions

The interaction of alkynols with metal catalysts is a rich field of study, leading to a diverse array of chemical transformations. The reactivity of this compound is anticipated to be guided by the coordination of the metal to the alkyne and/or the alcohol functional group.

Transition metals are known to catalyze the hydroalkoxylation of alkynols. In the case of this compound, an intramolecular hydroalkoxylation would be unlikely due to the significant distance between the hydroxyl group and the alkyne. However, intermolecular reactions are plausible. For instance, in the presence of a suitable metal catalyst, such as a gold(I) or copper(I) complex, the hydroxyl group of one molecule of this compound could add across the alkyne of another, leading to the formation of vinyl ethers. The mechanism for such reactions often involves the activation of the alkyne by the metal center, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com Computational studies on similar systems suggest that the reaction can proceed through either an inner-sphere mechanism, where the alcohol coordinates to the metal before the addition, or an outer-sphere mechanism, where the free alcohol attacks the metal-activated alkyne. nih.gov

The specific pathway and the resulting stereochemistry of the vinyl ether product are highly dependent on the metal catalyst, the ligands, and the reaction conditions. For example, some gold-catalyzed additions to internal alkynes are known to proceed with syn-stereoselectivity. nih.gov

Bimetallic catalytic systems have also shown enhanced reactivity for the cyclization of alkynols, which could be relevant for intermolecular reactions of this compound. rsc.org For example, alkali metal magnesiates have been used to catalyze the cyclization of various alkynols, where a cooperative effect between the two metals is believed to be key to the catalytic activity. rsc.org

Furthermore, the carbozincation of internal alkynes, catalyzed by transition metal complexes, provides another avenue for the functionalization of this compound. colab.ws Reactions of dec-5-yne with organozinc reagents in the presence of zirconium or cobalt complexes have been shown to proceed with high regio- and stereoselectivity. colab.ws It is expected that this compound would undergo similar transformations, with the hydroxyl group potentially influencing the reaction's outcome through coordination to the metal center.

Table 1: Representative Metal-Catalyzed Reactions of Internal Alkynes and Alkynols

| Catalyst System | Substrate Type | Product Type | Key Mechanistic Feature | Reference |

| Gold(I)/Phosphine (B1218219) | Internal Alkyne & Alcohol | Vinyl Ether | Nucleophilic attack on π-alkyne complex | mdpi.com |

| Copper(I)-IMes | Internal Alkyne & Borane | Vinylborane | Migratory insertion and protonation | nih.gov |

| K₂MgR₄(PMDETA)₂ | Internal Alkynol | Cyclized Ether | Dual metal activation | rsc.org |

| Cp₂ZrI₂/Et₂Zn | Dec-5-yne | Alkenylzinc | syn-addition | colab.ws |

This table presents data for compounds structurally related to this compound to illustrate expected reactivity patterns.

Radical Chemistry Pathways

The involvement of this compound in radical reactions would likely center on the generation of radical intermediates at either the alcohol or the unsaturated carbon chain.

Alkoxy radicals can be generated from alcohols through various methods, including the use of transition metal and photoredox catalysis. nih.gov For this compound, the secondary alkoxy radical could be formed via hydrogen atom transfer (HAT) from the hydroxyl group. These highly reactive intermediates can undergo several subsequent reactions. nih.gov

One common pathway for alkoxy radicals is β-fragmentation (or β-scission), which involves the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical. In this compound, this could lead to the fragmentation of the carbon chain.

Alternatively, the initially formed radical could be centered on the carbon backbone. Oxidative free-radical cyclizations, often initiated by manganese(III) acetate, can generate carbon-centered radicals from unsaturated precursors. acs.org While this compound itself is not primed for a simple intramolecular cyclization, its derivatives could be designed to undergo such reactions.

Alkynyl radicals are another class of intermediates that could be relevant, although they are high in energy and less commonly formed. rsc.org These radicals are highly electrophilic and can readily abstract hydrogen atoms or add to π-systems. acs.org

The radical intermediates derived from this compound or its derivatives could be harnessed for various synthetic applications. Radical cyclization is a powerful tool for the construction of cyclic molecules. nih.gov For instance, an appropriately functionalized derivative of this compound could undergo a 5-exo or 6-endo radical cyclization to form five- or six-membered rings, a common strategy in natural product synthesis. The regioselectivity of these cyclizations is governed by Baldwin's rules and the stability of the resulting radical intermediates.

Radical addition reactions also represent a significant synthetic application. The carbon-centered radicals generated from this compound could add to activated alkenes or other radical acceptors. Furthermore, radical cascade reactions, where a sequence of radical reactions occurs, could lead to the rapid assembly of complex molecular architectures from a simple precursor like this compound. beilstein-journals.org

The development of photoredox catalysis has opened up new avenues for radical chemistry under mild conditions. rsc.org For example, a recent strategy involves the visible-light-driven migration of an alkynyl group from a tertiary propargylic alcohol, a reaction that could potentially be adapted for derivatives of this compound. rsc.org

Table 2: Potential Radical Reactions Involving Alkynol-like Structures

| Radical Generation Method | Intermediate Radical | Subsequent Reaction | Potential Product Type | Reference |

| Photoredox Catalysis | Alkoxy Radical | β-Scission / Addition | Alkenylated/Alkynylated Products | nih.gov |

| Mn(III) Acetate Oxidation | Carbon-centered Radical | Intramolecular Cyclization | Cyclic Compounds | acs.org |

| Vitamin B₁₂ Catalysis | Carbon-centered Radical | 5-exo-cyclization | Oxolanes | chimia.ch |

| Hypervalent Iodine Reagent | Alkene Radical Cation | Fluorocyclization | Fluoro-ethers | frontiersin.org |

This table illustrates potential radical transformations based on general reactivity patterns of unsaturated alcohols.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. For Dec-5-yn-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

The initial analysis begins with 1D ¹H and ¹³C NMR spectra to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. nist.govlibretexts.org The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. libretexts.orguwimona.edu.jm The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. oregonstate.edu For this compound, the characteristic signals include those for the sp-hybridized carbons of the alkyne, the carbinol carbon bearing the hydroxyl group, and the various aliphatic carbons. oregonstate.educhemrxiv.org

To establish the connectivity between these atoms, 2D NMR techniques such as Correlation Spectroscopy (COSY) are employed. vulcanchem.com A ¹H-¹H COSY spectrum for this compound would show correlations between protons that are coupled, typically those on adjacent carbon atoms. nist.gov For instance, the proton on C3 would show a cross-peak with the protons on C2 and C4, confirming the ethyl and propargylic fragments attached to the stereocenter.

Further structural detail is obtained from Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to. An HMBC spectrum, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire carbon skeleton. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 0.95 | t | 7.4 | 13.9 |

| 2 | 1.55 | m | 7.4, 6.5 | 31.2 |

| 3 | 4.15 | t | 6.5 | 62.5 |

| 4 | 2.25 | m | 6.5, 2.2 | 23.0 |

| 5 | - | - | - | 82.5 |

| 6 | - | - | - | 80.8 |

| 7 | 2.15 | t | 7.0 | 18.5 |

| 8 | 1.45 | sextet | 7.0, 7.5 | 31.0 |

| 9 | 1.40 | sextet | 7.5, 7.3 | 22.1 |

| 10 | 0.90 | t | 7.3 | 13.6 |

| OH | ~2.0 (broad) | s | - | - |

Note: The data presented is illustrative and based on typical chemical shifts for similar acyclic alkynols. Actual values may vary based on solvent and experimental conditions.

Stereochemical Assignment through NOESY and Chiral Shift Reagents

While COSY, HSQC, and HMBC experiments establish the planar structure of this compound, determining the three-dimensional arrangement of atoms, or stereochemistry, requires more advanced techniques. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose, as it detects protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.com For an acyclic and flexible molecule like this compound, NOESY can help to determine preferred conformations in solution. mdpi.comnih.gov

To determine the absolute configuration of the chiral center at C3, chiral shift reagents can be employed. These are lanthanide complexes that form diastereomeric complexes with the chiral alcohol. This interaction induces significant changes in the chemical shifts of the protons near the chiral center, with the magnitude of the shift difference between the two enantiomers allowing for their differentiation and quantification.

Computational NMR Chemical Shift Prediction and Validation

In modern structural analysis, computational methods are frequently used alongside experimental data. researchgate.net Density Functional Theory (DFT) calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comacs.org By calculating the expected spectra for different possible isomers or stereoisomers of a molecule, a direct comparison with the experimental data can provide strong evidence for the correct structural assignment. mdpi.com For this compound, predicted chemical shifts can help to resolve ambiguities in signal assignment, especially for the closely spaced methylene (B1212753) signals in the butyl and ethyl chains. The accuracy of these predictions can be enhanced by using appropriate solvent models and basis sets. mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Electron Ionization (EI) Fragmentation Patterns and Mechanistic Pathways

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. utexas.eduresearchgate.net The fragmentation of alcohols often proceeds through two main pathways: α-cleavage and dehydration. libretexts.orglibretexts.org

For this compound (Molecular Weight: 154.25 g/mol ), α-cleavage involves the breaking of the C-C bond adjacent to the hydroxyl-bearing carbon. libretexts.orglibretexts.org This can occur on either side of C3:

Cleavage of the C2-C3 bond: Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a fragment ion at m/z 125.

Cleavage of the C3-C4 bond: Loss of a propargyl-containing radical would lead to a fragment containing the ethyl and hydroxyl groups.

Dehydration involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, which would produce a peak at m/z 136. libretexts.orglibretexts.org

Alkynes also exhibit characteristic fragmentation, often cleaving at the bond β to the triple bond, which can lead to the formation of resonance-stabilized propargyl cations. utexas.eduscribd.com

Table 2: Plausible EI-MS Fragmentation of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₉H₁₅O]⁺ | Loss of •CH₃ |

| 125 | [C₈H₁₃O]⁺ | α-cleavage: Loss of •C₂H₅ |

| 97 | [C₇H₉O]⁺ | Cleavage at C4-C5 with H transfer |

| 83 | [C₆H₁₁]⁺ | Cleavage at C3-C4 with loss of C₄H₇O• |

| 67 | [C₅H₇]⁺ | Propargyl cleavage related fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: This table presents plausible fragmentation patterns based on general principles of mass spectrometry for alcohols and alkynes.

Chemical Ionization (CI) for Molecular Ion Confirmation

Because EI can sometimes lead to extensive fragmentation where the molecular ion peak is weak or absent, a softer ionization technique like Chemical Ionization (CI) is often used for confirmation. scribd.com In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized first, and these ions then transfer a proton to the analyte molecule. libretexts.org This process imparts less energy to the molecule, resulting in significantly less fragmentation and a prominent quasi-molecular ion peak, typically [M+H]⁺. libretexts.org For this compound, a CI spectrum would be expected to show a strong peak at m/z 155, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS can measure mass-to-charge ratios to a very high degree of accuracy, often to four or more decimal places.

For this compound, the calculated exact mass is 154.135765193 Da. nih.gov This value is derived from the sum of the exact masses of its constituent atoms (10 carbons, 18 hydrogens, and 1 oxygen) in their most abundant isotopic forms. Experimental determination of the exact mass via HRMS would be expected to yield a value extremely close to this theoretical calculation, confirming the elemental composition of the molecule. mit.edu The high precision of HRMS is instrumental in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₈O | nih.gov |

| Calculated Exact Mass | 154.135765193 Da | nih.gov |

Isotopic Pattern Analysis

Isotopic pattern analysis in mass spectrometry provides further confirmation of a compound's elemental composition by examining the relative abundances of its isotopic peaks. acs.org Most elements exist as a mixture of isotopes with different natural abundances. For instance, carbon is predominantly ¹²C, but a small fraction (about 1.1%) exists as ¹³C. libretexts.org This results in a small "M+1" peak in the mass spectrum for every carbon atom in the molecule. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at its monoisotopic mass. Additionally, an M+1 peak, resulting from the presence of one ¹³C atom or one ²H (deuterium) atom, would be visible. libretexts.org The intensity of the M+1 peak relative to the M+ peak can be predicted based on the number of carbon atoms in the molecule. For a molecule with 10 carbon atoms, the theoretical intensity of the M+1 peak is approximately 11% of the M+ peak. The presence of oxygen also contributes to the M+2 peak due to the natural abundance of ¹⁸O. Analyzing the isotopic distribution and comparing it to the theoretical pattern for C₁₀H₁₈O serves as a robust method for validating the assigned elemental formula. acs.org

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Relative Abundance (%) |

| M+ | 100 |

| M+1 | ~11.0 |

| M+2 | ~0.2 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrations of particular bonds and functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group and the internal alkyne (carbon-carbon triple bond, -C≡C-). The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains. dummies.com

C≡C Stretch: A weak to medium intensity absorption band in the range of 2100-2260 cm⁻¹ corresponding to the stretching of the internal carbon-carbon triple bond. dummies.comorgchemboulder.com The intensity of this peak is often weak for internal alkynes due to the small change in dipole moment during the vibration. jove.com

C-O Stretch: A strong absorption band in the region of 1050-1250 cm⁻¹ due to the stretching vibration of the carbon-oxygen single bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | Medium to Strong |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 | Weak to Medium |

| Alcohol (C-O) | C-O Stretch | 1050-1250 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. libretexts.org A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. libretexts.org

For this compound, Raman spectroscopy would provide valuable information, particularly for the alkyne functional group. The C≡C stretching vibration in internal alkynes, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the range of 2100-2260 cm⁻¹. aip.org This is because the polarizability of the triple bond changes significantly during the stretching vibration. This makes Raman spectroscopy an excellent tool for confirming the presence of the alkyne moiety. optica.org The C-H and C-C single bond vibrations in the alkyl chains would also be observable in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework.

Table 4: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 | Strong |

| Alkyl (C-H) | C-H Bending/Stretching | 1300-1500, 2800-3000 | Medium |

| Carbon Skeleton | C-C Stretch | 800-1200 | Medium |

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging due to its liquid nature at room temperature, derivatives of the compound could potentially be crystallized and analyzed.

Computational and Theoretical Chemistry Studies of Dec 5 Yn 3 Ol

Electronic Structure and Molecular Properties

The electronic structure and associated molecular properties of a molecule like Dec-5-YN-3-OL dictate its physical characteristics and chemical behavior. Computational methods are instrumental in exploring these features.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. worldscientific.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. acs.org DFT calculations have been successfully applied to understand the properties and reactions of various unsaturated compounds, including alkynols and allylic alcohols. acs.orgbohrium.com

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. For organic molecules containing elements like carbon, hydrogen, and oxygen, a range of functionals and basis sets are commonly employed.

Exchange-Correlation Functionals : Hybrid functionals, such as B3LYP, are frequently used as they incorporate a portion of the exact exchange from Hartree-Fock theory, often yielding high accuracy for molecular geometries and energies. worldscientific.combohrium.com Functionals from the Generalized Gradient Approximation (GGA) family, like the Perdew–Burke–Ernzerhof (PBE) functional, are also widely used, particularly in studies involving solid-state systems or catalytic surfaces. nih.gov

Basis Sets : Pople-style basis sets, such as 6-31G* or 6-311+G**, are standard for this type of analysis. The inclusion of polarization functions (the * or **) and diffuse functions (the +) is crucial for accurately describing the electron distribution in molecules with lone pairs and pi systems, such as the hydroxyl group and the carbon-carbon triple bond in this compound.

Table 1: Commonly Used DFT Functionals and Basis Sets for Unsaturated Alcohols

| Functional/Basis Set | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid Functional | Geometry optimization, reaction mechanisms, electronic properties. worldscientific.comacs.org |

| PBE | GGA Functional | Studies involving periodic systems, such as catalyst surfaces. nih.gov |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. |

| 6-31G(d) or 6-31G * | Basis Set | Standard for geometry optimizations of organic molecules. worldscientific.com |

| 6-311+G(d,p) | Basis Set | Larger set for more accurate energy calculations and description of anions/lone pairs. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to have significant contributions from the C≡C triple bond and the oxygen atom's lone pairs, making these the primary sites for electrophilic attack. The LUMO would likely be a π* antibonding orbital associated with the alkyne group.

Molecular Electrostatic Potential (MEP) Mapping : An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential (typically colored red) around the hydroxyl oxygen and the π-system of the alkyne, indicating these are sites prone to attack by electrophiles. Regions of positive potential (blue) would be found around the hydroxyl hydrogen and other hydrogen atoms, marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis can quantify intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. For this compound, NBO analysis would provide quantitative data on the hybridization of the sp-hybridized carbons of the alkyne, the sp3-hybridized carbon bearing the hydroxyl group, and the stabilization energy associated with electron delocalization from the oxygen lone pairs.

While DFT is prevalent, other computational methods also find application.

Ab Initio Methods : These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without experimental parameterization. They can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding. The Vienna Ab initio Simulation Package (VASP) is an example of a code used for such calculations, often in the context of solid-state and surface chemistry. nih.govconicet.gov.ar

Semi-Empirical Methods : These methods (e.g., AM1, PM7) are faster than DFT because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for initial explorations of very large molecular systems or for high-throughput screening before employing more rigorous methods.

Density Functional Theory (DFT) Calculations

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

Reaction Mechanism and Transition State Modeling

A significant application of computational chemistry is the elucidation of reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine reaction rates and selectivity.

For a molecule like this compound, computational modeling could be used to study a variety of reactions:

Hydrogenation : DFT calculations are used to model the semi-hydrogenation of alkynols on catalyst surfaces like palladium (Pd). acs.orgnih.gov Such studies can explain the selectivity for the corresponding alkene (Dec-5-EN-3-OL) over the fully saturated alkane by comparing the activation barriers for the addition of the first and second molecules of hydrogen. nih.gov

Cyclization : The iodocyclization of homoallylic alcohols to form tetrahydrofurans has been studied computationally. researchgate.net Similar methods could be applied to model the potential cyclization reactions of this compound.

Polymerization : The mechanism of alkynol polymerization catalyzed by ruthenium complexes has been investigated using DFT, revealing preferences for specific insertion pathways. researchgate.net

Carboxylation : The mechanism of nickel-catalyzed carboxylation of allylic alcohols with CO2 has been detailed through DFT, identifying the rate-determining step and the origins of regioselectivity. bohrium.com

By mapping the reaction coordinates and calculating the Gibbs free energies of activation (ΔG‡), computational models can predict which reaction pathways are kinetically favored, providing insights that are invaluable for designing and optimizing synthetic routes.

Table 2: Computationally Studied Reaction Types for Alkynols and Related Unsaturated Alcohols

| Reaction Type | Computational Method | Key Findings from Studies on Analogous Systems |

|---|---|---|

| Catalytic Hydrogenation | DFT (e.g., VASP, PBE functional) | Elucidation of adsorption geometries on catalyst surfaces; calculation of activation barriers for selective hydrogenation to alkenols. acs.orgnih.govconicet.gov.ar |

| Carboxylation | DFT (e.g., B3LYP functional) | Identification of rate-determining steps, role of co-catalysts or solvents, and origins of regio- and stereoselectivity. bohrium.com |

| Polymerization | DFT | Determination of kinetically preferred reaction pathways (e.g., α- vs. β-insertion) and catalyst initiation efficiency. researchgate.net |

| Cyclization | DFT | Modeling of transition state geometries to explain stereoselective outcomes in electrophile-induced cyclizations. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dec-5-EN-3-OL |

| Carbon Dioxide |

| Hydrogen |

| Water |

| 3-methyl-2-butenol (prenol) |

| 3-methyl-3-butenol (isoprenol) |

| 2-methyl-3-butyn-2-ol |

| 3-butyn-2-ol |

| cis-3-hexenoic acid |

Computational Elucidation of Reaction Pathways

The study of reaction mechanisms through computational chemistry is crucial for understanding product formation and the dynamic rearrangements that occur from reactant to product. researchgate.net For this compound, a common reaction pathway to explore would be its dehydration to form various enynes. Computational studies on similar alcohols, often using DFT methods, can map out the potential energy surface of such reactions. rsc.org

These studies typically consider different possible mechanisms, such as concerted (e.g., E2-like) or stepwise (e.g., E1-like) pathways. For instance, a study on alcohol dehydration catalyzed by copper(II) sulfate (B86663) showed that the preferred mechanism can depend on the alcohol's structure, with primary alcohols favoring concerted reactions and others favoring stepwise processes when stable carbocation intermediates are possible. rsc.org Similarly, gold-catalyzed cycloisomerization reactions of related 5-en-1-yn-3-ol substrates have been computationally explored, revealing complex pathways involving skeletal rearrangements via cyclopropyl (B3062369) gold carbene intermediates. acs.org Theoretical investigations can also clarify the roles of catalysts and the formation of key intermediates. rsc.orgacs.org

Transition State Localization and Characterization

A key aspect of elucidating a reaction pathway is the localization and characterization of its transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is confirmed computationally by the presence of exactly one imaginary frequency in a vibrational analysis. mdpi.com The geometry of the transition state, including critical bond lengths and angles, provides a snapshot of the bond-breaking and bond-forming processes.

For example, in a computationally modeled dehydration reaction, the transition state would reveal the extent to which the C-O bond is broken and a C-H bond is cleaved. rsc.org In a palladium-catalyzed cyclization of a related enynol, the TS for an SN2-type substitution was located, and its geometry (e.g., forming C-N bond length of 2.13 Å and breaking C-Pd bond of 3.26 Å) was determined to understand the reaction's feasibility. rsc.org

Below is a representative data table illustrating the type of geometric parameters calculated for a transition state in a related alcohol elimination reaction.

| Parameter | Description | Value (Å) |

| r(Cα-O) | Length of the breaking carbon-oxygen bond | 2.15 |

| r(Cβ-H) | Length of the breaking carbon-hydrogen bond | 1.50 |

| r(O-H) | Length of the forming oxygen-hydrogen bond in the catalyst | 1.05 |

| r(Cu-O) | Length of the forming copper-oxygen bond | 1.98 |

| Note: Data is illustrative and based on findings for similar alcohol dehydration reactions. rsc.org |

Free Energy Profiles and Kinetic Parameters

Once reactants, intermediates, transition states, and products are optimized, a free energy profile for the entire reaction can be constructed. This profile plots the relative Gibbs free energy of each species along the reaction coordinate, providing a thermodynamic and kinetic overview of the reaction. rsc.org The height of the energy barrier from the reactant to the transition state determines the activation free energy (ΔG‡), a critical parameter for predicting the reaction rate. researchgate.net

Computational studies often calculate these energies at different temperatures to match experimental conditions. rsc.org For example, a study on an amide bond cleavage reaction calculated an activation free energy of 20.5 kcal mol⁻¹, which was in good agreement with the experimental value of 24.8 kcal mol⁻¹. researchgate.net Similarly, the relative stabilities of different products can be predicted by comparing their final free energies. In a competitive reaction, the pathway with the lower activation energy will be kinetically favored, leading to the major product. rsc.org

The following table presents an example of a calculated free energy profile for a hypothetical reaction of this compound.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactant (this compound + Catalyst) | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Product + Catalyst | -10.2 |

| Note: Values are hypothetical and for illustrative purposes, based on similar computed reaction profiles. researchgate.netrsc.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering deep insights into conformational dynamics and intermolecular interactions. mdpi.comacs.org

Conformational Space Exploration and Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds, allowing it to adopt numerous conformations in space. Exploring this conformational landscape is essential, as the molecule's shape can influence its reactivity and physical properties. Computational methods can systematically scan the potential energy surface by rotating specific dihedral angles to identify low-energy, stable conformers. mdpi.com

These studies often combine quantum chemical calculations with experimental data, such as Nuclear Overhauser Effect (NOESY) NMR spectroscopy, to determine the predominant conformers in solution. mdpi.com For other flexible molecules, computational analysis has successfully revealed how substituents influence conformational preferences, leading to a predominance of specific conformer groups. mdpi.com Such an analysis for this compound would identify the preferred spatial arrangements of its butyl and ethyl groups relative to the core structure.

Solvent Effects and Intermolecular Interactions

The solvent environment can profoundly impact a molecule's behavior, influencing its conformation, stability, and reactivity. nih.gov MD simulations are particularly well-suited for studying these effects by explicitly modeling the interactions between the solute (this compound) and surrounding solvent molecules. jlu.edu.cn

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including NMR, IR, and Raman spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. mdpi.comresearchgate.net DFT calculations are commonly employed to compute these properties. researchgate.net

For this compound, calculating the ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum. Furthermore, the prediction of vibrational frequencies (IR and Raman) can identify characteristic peaks corresponding to specific functional groups, such as the O-H stretch, the C≡C triple bond stretch, and various C-H bending modes. Comparing calculated spectra with experimental ones can confirm the structure and purity of a synthesized sample. researchgate.net In advanced studies on similar alcohols, calculated vibrational frequencies have been used to unravel complex spectral features arising from phenomena like tunneling interactions. mdpi.com